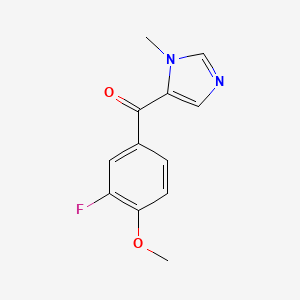
5-bromo-N-butylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-butylpyridin-3-amine is a chemical compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound The presence of a bromine atom at the 5th position and a butyl group at the nitrogen atom of the pyridine ring makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-butylpyridin-3-amine can be achieved through several methods. One common method involves the bromination of N-butylpyridin-3-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
5-bromo-N-butylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-butylpyridin-3-amine N-oxide or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include N-butylpyridin-3-amine N-oxide and de-brominated pyridine derivatives.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura cross-coupling reactions.
科学的研究の応用
5-bromo-N-butylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of inhibitors or activators of specific enzymes.
Medicine: Potential applications include the development of pharmaceutical compounds with therapeutic properties. Its derivatives may exhibit biological activity that can be harnessed for drug development.
作用機序
5-ブロモ-N-ブチルピリジン-3-アミンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用して、その活性を変化させる可能性があります。臭素原子とブチル基は、化合物の結合親和性とその分子標的に対する特異性に影響を与える可能性があります。 関与する正確な経路は異なる可能性がありますが、一般的なメカニズムには、酵素活性の阻害または受容体シグナル伝達の調節があります .
類似化合物との比較
類似化合物
2-アミノ-5-ブロモピリジン: 構造は似ていますが、ブチル基がありません。これは、その反応性と用途に影響を与える可能性があります.
5-ブロモ-2-メチルピリジン-3-アミン: 類似していますが、ブチル基の代わりにメチル基があり、化学的性質と用途が異なります.
独自性
5-ブロモ-N-ブチルピリジン-3-アミンは、臭素原子とブチル基の両方が存在することでユニークですブチル基は、化合物の親油性を高め、溶解性と生物膜との相互作用に影響を与える可能性があります .
特性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC名 |
5-bromo-N-butylpyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-4-12-9-5-8(10)6-11-7-9/h5-7,12H,2-4H2,1H3 |
InChIキー |
MPKWXVLSBVDODA-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC(=CN=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


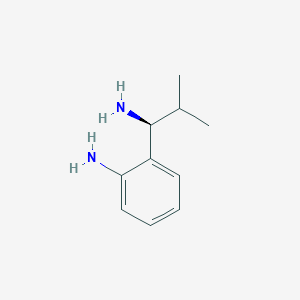
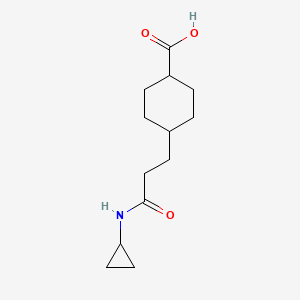


![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
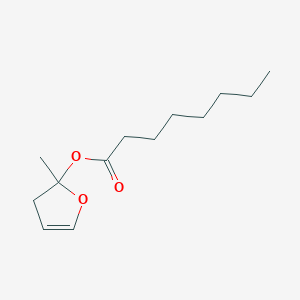
![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)
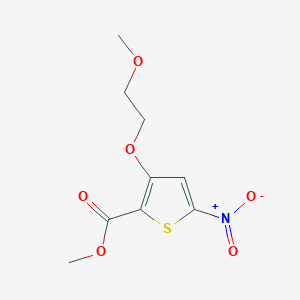
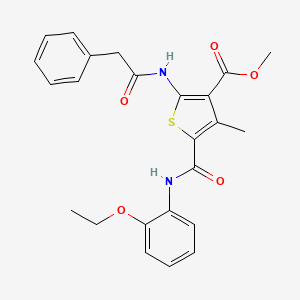
![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)


